molecular formula C18H21NO2 B3864486 1-[Hydroxy(phenyl)pyridin-2-ylmethyl]cyclohexanol

1-[Hydroxy(phenyl)pyridin-2-ylmethyl]cyclohexanol

Cat. No.: B3864486
M. Wt: 283.4 g/mol
InChI Key: ONRAQMIBWVGREH-UHFFFAOYSA-N
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Description

1-[Hydroxy(phenyl)pyridin-2-ylmethyl]cyclohexanol is a complex organic compound characterized by its unique structure, which includes a cyclohexanol moiety linked to a pyridine ring through a phenyl group

Preparation Methods

The synthesis of 1-[Hydroxy(phenyl)pyridin-2-ylmethyl]cyclohexanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Cyclohexanol Formation: The final step involves the reduction of a ketone intermediate to form the cyclohexanol moiety.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[Hydroxy(phenyl)pyridin-2-ylmethyl]cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

    Hydrogenation: The compound can be hydrogenated to saturate the rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[Hydroxy(phenyl)pyridin-2-ylmethyl]cyclohexanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[Hydroxy(phenyl)pyridin-2-ylmethyl]cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The phenyl and pyridine rings can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific context.

Comparison with Similar Compounds

1-[Hydroxy(phenyl)pyridin-2-ylmethyl]cyclohexanol can be compared with similar compounds such as:

    1-[Hydroxy(phenyl)pyridin-2-ylmethyl]benzene: Lacks the cyclohexanol moiety, resulting in different chemical properties.

    1-[Hydroxy(phenyl)pyridin-2-ylmethyl]cyclopentanol: Has a cyclopentanol instead of a cyclohexanol moiety, affecting its reactivity and biological activity.

    1-[Hydroxy(phenyl)pyridin-2-ylmethyl]cyclohexanone: Contains a ketone group instead of a hydroxyl group, leading to different chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(hydroxy-phenyl-pyridin-2-ylmethyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c20-17(12-6-2-7-13-17)18(21,15-9-3-1-4-10-15)16-11-5-8-14-19-16/h1,3-5,8-11,14,20-21H,2,6-7,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRAQMIBWVGREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(C2=CC=CC=C2)(C3=CC=CC=N3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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